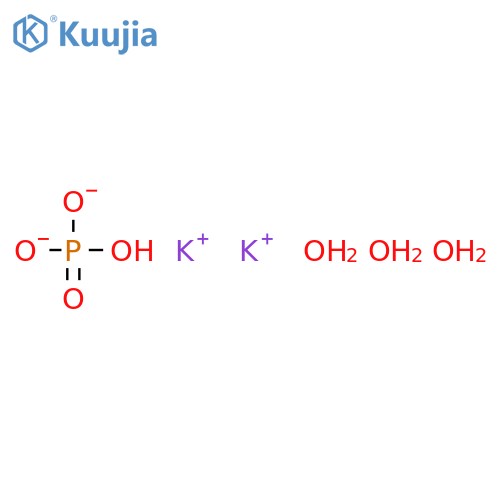Cas no 16788-57-1 (Dipotassium hydrogen phosphate trihydrate)
リン酸水素二カリウム三水和物(K₂HPO₄・3H₂O)は、白色結晶性の無機化合物であり、高純度で優れた溶解性を示します。主に緩衝液の調製や微生物培養基の成分として利用され、pH調整剤としても機能します。化学的に安定しており、医薬品や食品添加物としての適用が可能です。特に、生化学研究や産業プロセスにおいて、精密なリン酸塩濃度の維持が求められる場面で重宝されます。水溶性が高く、実験室環境での取り扱いが容易である点も特徴です。

16788-57-1 structure
商品名:Dipotassium hydrogen phosphate trihydrate
Dipotassium hydrogen phosphate trihydrate 化学的及び物理的性質
名前と識別子
-
- Potassium phosphate dibasic trihydrate
- DIPOTASSIUM PHOSPHATE TRIHYDRATE
- DI-POTASSIUM HYDROGEN ORTHOPHOSPHATE 3-HYDRATE
- DI-POTASSIUM HYDROGEN ORTHOPHOSPHATE TRIHYDRATE
- DI-POTASSIUM HYDROGEN PHOSPHATE TRIHYDRATE
- DI-POTASSIUM HYDROGEN PHSOPHATE, 3-HYDRATE
- SEC POTASSIUM PHOSPHATE TRIHYDRATE
- POTASSIUM HYDROGEN PHOSPHATE
- POTASSIUM HYDROGENPHOSPHATE TRIHYDRATE
- POTASSIUM PHOSPHATE 3H2O
- Dipotassium hydrogen phosphate trihydrate
- PotassiuM hydrogen phosphate trihydrate, Reagent Grade
- PotassiuM phosphate
- PotassiuM phosphate dibasic
- Dipotassium hydrogen orthophosphate trihydrate
- PotassiumPhosphateDibasicAr
- di-Potassiumhydrogenphosphat
- potassiumphosphate,trihydrate
- Dibasic PotassiuM Phosphate (AS)
- Dipotassium Phosphate Trihydrtae
- POTASSIUM PHOSPHATE DIBASIC TRIHYDRA
- MEDIABAG T MAX RECOVERY DILUENT 20L
- Potassium Hydrogen Phosphate Trihydrate
- Potassium phosphate, dibasic, trihydrate
- Phosphoric acid, dipotassium salt, trihydrate
- RJK174X3TZ
- Potassium phosphate, dibasic, trihydrate, extra pure
- Potassium phosphate, dibasic trihydrate, 99+%, for analysis
- Dipotassium m
- potassium hydrogen phosphate, trihydrate
- Dipotassium orthophosphate, trihydrate
- Dipotassium monophosphate trihydrate
- FT-0625293
- MFCD00149926
- Dipotassium hydrogen phosphate, trihydrate
- BCP21720
- AKOS015914013
- trihydratedibasicpotassium phosphate
- dipotassium;hydrogen phosphate;trihydrate
- Phosphoric acid, dipotassium salt, trihydrate (8CI,9CI)
- 16788-57-1
- UNII-RJK174X3TZ
- Q27288149
- AKOS015950675
- XQGPKZUNMMFTAL-UHFFFAOYSA-L
- Dipotassium hydrogen phosphate (k2hpo4) trihydrate
- DTXSID60168418
- for molecular biology, inverted exclamation markY99%
- dipotassium trihydrate hydrogen phosphate
- DTXCID1090909
- Dipotassium hydrogenorthophosphate trihydrate
- 605-492-6
- FD143178
-
- MDL: MFCD00149926
- インチ: 1S/2K.H3O4P.3H2O/c;;1-5(2,3)4;;;/h;;(H3,1,2,3,4);3*1H2/q2*+1;;;;/p-2
- InChIKey: XQGPKZUNMMFTAL-UHFFFAOYSA-L
- ほほえんだ: [K+].[K+].P(=O)([O-])([O-])O[H].O([H])[H].O([H])[H].O([H])[H]
計算された属性
- せいみつぶんしりょう: 227.92000
- どういたいしつりょう: 227.9203525g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 46.5
- 共有結合ユニット数: 6
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 86.4
じっけんとくせい
- 色と性状: 無色フレーク、針状結晶、または白色粒子。
- 密度みつど: 1.5230
- ゆうかいてん: 340°C(anhydrous substance),decomposes
- PH値: 9.1-9.4 (25℃, 50mg/mL in H2O)
- ようかいど: H2O: 4 M at 20 °C, clear, colorless
- すいようせい: 解体
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 120.92000
- LogP: -0.24510
- マーカー: 14,7658
- ようかいせい: それは水に溶けやすく、溶液は弱アルカリ性を呈している。エタノールに微溶解する。
- かんど: Hygroscopic
Dipotassium hydrogen phosphate trihydrate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
- TSCA:Yes
- ちょぞうじょうけん:Store at +5°C to +30°C.
Dipotassium hydrogen phosphate trihydrate 税関データ
- 税関コード:2835240000
- 税関データ:
中国税関コード:
2835240000
Dipotassium hydrogen phosphate trihydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A6714812-2.5kg |
Potassium phosphate dibasic , AR |
16788-57-1 | 99.0% | 2.5kg |
RMB 223.20 | 2025-02-21 | |
| Cooke Chemical | A6714812-20×500g |
Potassium phosphate dibasic , AR |
16788-57-1 | 99.0% | 20×500g |
RMB 791.20 | 2025-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1050999050 |
Dipotassium hydrogen phosphate trihydrate |
16788-57-1 | 50kg |
¥53542.16 | 2023-04-27 | ||
| abcr | AB207514-250 g |
Potassium hydrogen phosphate trihydrate, Reagent Grade; . |
16788-57-1 | 250 g |
€80.30 | 2023-07-20 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P112280-100g |
Dipotassium hydrogen phosphate trihydrate |
16788-57-1 | 99.99% metals basis | 100g |
¥221.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58550-1kg |
Dipotassium hydrogen phosphate trihydrate |
16788-57-1 | 1kg |
¥98.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816396-500g |
Potassium phosphate dibasic trihydrate |
16788-57-1 | AR,99.0% | 500g |
¥56.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816396-2.5kg |
Potassium phosphate dibasic trihydrate |
16788-57-1 | AR,99.0% | 2.5kg |
¥208.00 | 2022-09-28 | |
| Cooke Chemical | A6715012-100g |
Potassium phosphate dibasic |
16788-57-1 | 99.99%metalsbasis | 100g |
RMB 175.20 | 2025-02-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1050991000 |
di-Potassium hydrogen phosphate trihydrate |
16788-57-1 | for analysis EMSURE | 1KG |
1094.89 | 2021-05-12 |
Dipotassium hydrogen phosphate trihydrate サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:16788-57-1)Dipotassium hydrogen phosphate trihydrate
注文番号:sfd10258
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:16788-57-1)磷酸氢二钾
注文番号:LE1705593
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:34
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:16788-57-1)Dipotassiumhydrogenphosphatetrihydrate
注文番号:LE16901
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:15
価格 ($):discuss personally
Dipotassium hydrogen phosphate trihydrate 関連文献
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
5. Back matter
16788-57-1 (Dipotassium hydrogen phosphate trihydrate) 関連製品
- 14335-33-2(Phosphoric Acid-d3 (~85% w/w in D2O))
- 7722-76-1(Ammonium dihydrogen phosphate)
- 7758-11-4(Phosphoric Acid Dipotassium)
- 7758-23-8(Calcium phosphate)
- 7778-53-2(Potassium Phosphate Tribasic)
- 7778-77-0(Potassium Phosphate Monobasic)
- 10101-89-0(Trisodium phosphate dodecahydrate)
- 7558-80-7(Dihydrogen monosodium phosphate)
- 13845-36-8(Pentapotassium triphosphate)
- 7782-87-8(Potassium Hypophosphite)
推奨される供給者
Amadis Chemical Company Limited
(CAS:16788-57-1)Dipotassium hydrogen phosphate trihydrate

清らかである:99%
はかる:2.5kg
価格 ($):209.0
JIANG SU KE LUN DUO SHI PIN PEI LIAO Co., Ltd.
(CAS:16788-57-1)Dipotassium phosphate

清らかである:99%
はかる:food grade
価格 ($):問い合わせ









